

An In-depth Technical Guide to DSPE-Alkyne: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *DSPE-alkyne*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(alkyne), commonly known as **DSPE-alkyne**. It details the molecule's core structure, physicochemical properties, and its critical role in bioconjugation and the development of advanced drug delivery systems.

The Core Structure: From DSPE to DSPE-Alkyne

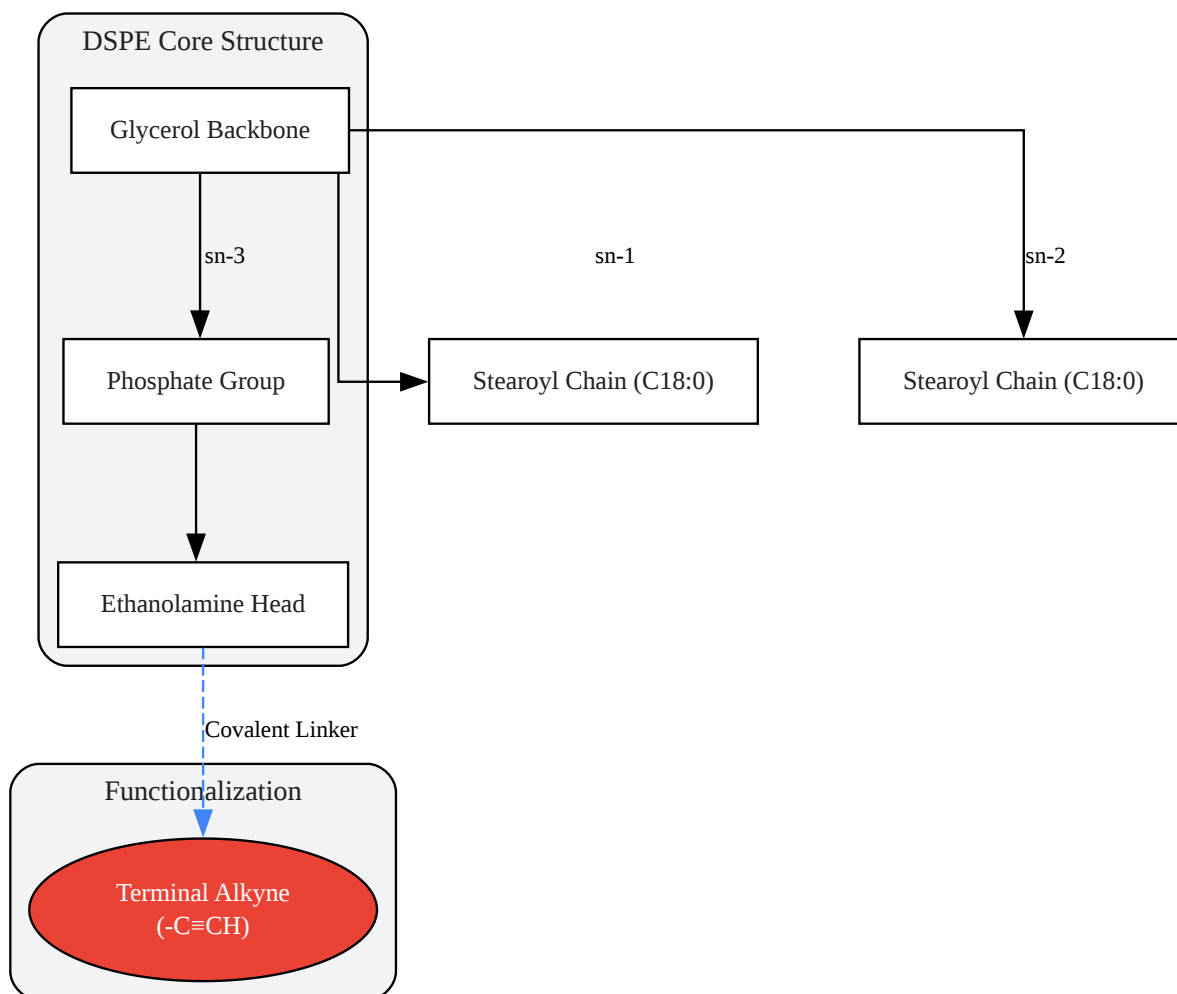
The foundation of **DSPE-alkyne** is the phospholipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE). The molecular architecture of DSPE is central to its function in forming stable lipid bilayers.^[1]

- **Glycerol Backbone:** A three-carbon molecule that forms the central scaffold.
- **Stearoyl Acyl Chains:** Two long (18-carbon), saturated fatty acid chains are ester-linked to the first and second carbons of the glycerol backbone.^[1] The saturated nature of these chains results in a high degree of rigidity and a higher phase transition temperature (T_m), leading to the formation of stable, ordered, and less fluid lipid bilayers at physiological temperatures.^[1]
- **Phosphoethanolamine Headgroup:** A polar, hydrophilic headgroup is attached to the third carbon of the glycerol backbone via a phosphate linkage.^[1] This group is zwitterionic at physiological pH.

This combination of long, hydrophobic tails and a hydrophilic headgroup makes DSPE an amphiphilic molecule, enabling it to self-assemble into structures like liposomes and micelles in aqueous environments.^{[1][2]}

The Alkyne Modification

DSPE-alkyne is a functionalized derivative of DSPE where a terminal alkyne group ($-C\equiv CH$) is covalently attached to the primary amine of the ethanolamine headgroup, typically via a short linker. This modification transforms the relatively inert DSPE into a powerful tool for bioconjugation. The terminal alkyne group serves as a chemical handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the efficient and specific attachment of molecules containing an azide group.^{[2][3][4]}



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Diagram 1: Molecular components of **DSPE-Alkyne**.

Physicochemical Properties and Data

The precise properties of **DSPE-alkyne** can vary slightly based on the linker used for alkyne attachment. The data below is representative of a common commercially available form.

Property	DSPE (Base Molecule)	DSPE-Alkyne	Reference(s)
Chemical Formula	C41H82NO8P	C45H84NO10P	[2][5]
Molecular Weight (MW)	~748.1 g/mol	~830.1 g/mol	[2][5]
CAS Number	1069-79-0	Not consistently assigned; refers to specific derivative	[5]
Appearance	White powder or solid	White to off-white powder or solid	[6][7]
Purity	Typically ≥99%	Typically >95%	[6]
Solubility	-	Soluble in organic solvents like Chloroform (HCCl3), DMSO, DMF	[6][7]
Storage Conditions	-20°C	-20°C, protected from light and moisture	[2][5][8]

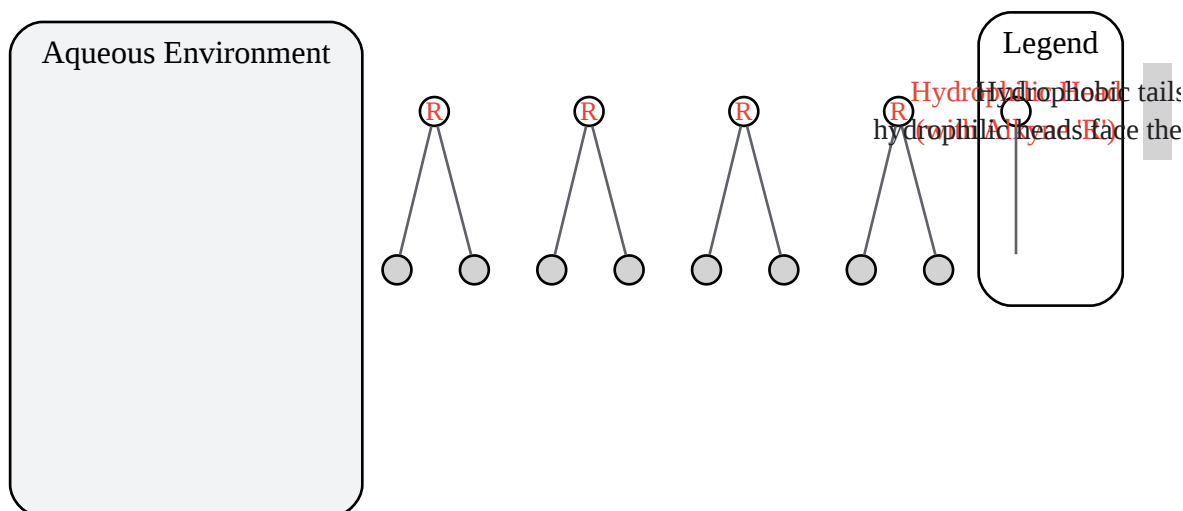
Key Applications in Research and Drug Development

DSPE-alkyne is primarily used to create functionalized lipid nanoparticles (LNPs) and liposomes for targeted drug delivery and diagnostic applications.

Self-Assembly into Lipid Bilayers

When dispersed in an aqueous solution, the amphiphilic **DSPE-alkyne** molecules, along with other lipids, spontaneously self-assemble. The hydrophobic stearyl tails orient themselves inward, away from the water, while the hydrophilic phosphoethanolamine-alkyne headgroups face outward, forming a stable lipid bilayer. This structure can encapsulate therapeutic agents, such as mRNA, siRNA, or small molecule drugs.

Liposome Formation with DSPE-Alkyne



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Diagram 2: Self-assembly of **DSPE-alkyne** into a lipid bilayer.

Bioconjugation via Click Chemistry

The exposed alkyne groups on the surface of the liposome provide reactive sites for covalent attachment of targeting ligands. This is a cornerstone of modern targeted drug delivery. By conjugating molecules like antibodies, peptides, or aptamers that specifically bind to receptors overexpressed on diseased cells (e.g., cancer cells), the therapeutic payload can be delivered with high precision, increasing efficacy and reducing off-target side effects.

Experimental Protocols

The following sections provide standardized, representative protocols. Specific parameters may require optimization based on the specific lipids, drugs, and ligands used.

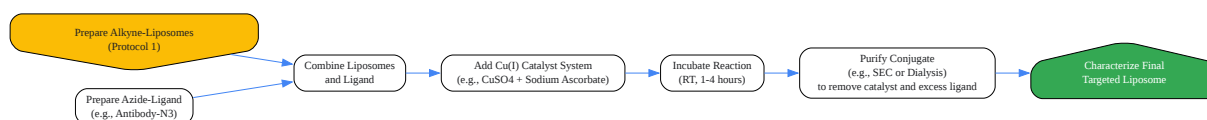
Protocol 1: Formulation of DSPE-Alkyne Containing Liposomes

This protocol describes the thin-film hydration method followed by extrusion, a common technique for producing unilamellar liposomes of a defined size.

- **Lipid Mixture Preparation:** In a round-bottom flask, co-dissolve **DSPE-alkyne** and other structural lipids (e.g., DSPC, Cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture). A typical molar ratio might be 55:40:5 for DSPC:Cholesterol:**DSPE-alkyne**.
- **Thin Film Formation:** Remove the organic solvent using a rotary evaporator under vacuum. This results in a thin, dry lipid film on the inner surface of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
- **Hydration:** Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking at a temperature above the phase transition temperature (T_m) of the lipid mixture (for DSPC/DSPE, this is $>55^{\circ}\text{C}$). The buffer may contain the drug to be encapsulated.
- **Sizing by Extrusion:** To obtain vesicles of a uniform size, subject the resulting multilamellar vesicle suspension to extrusion. Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated mini-extruder.
- **Purification:** Remove any unencapsulated drug by size exclusion chromatography or dialysis.
- **Characterization:** Analyze the liposomes for size distribution and zeta potential (using Dynamic Light Scattering), lipid concentration, and encapsulation efficiency.

Protocol 2: Click Chemistry Conjugation to Liposomes

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-functionalized ligand to the surface of **DSPE-alkyne** liposomes.



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Diagram 3: Experimental workflow for ligand conjugation.

- Reagent Preparation:
 - Prepare a stock solution of the azide-functionalized targeting ligand (e.g., 1 mg/mL in PBS).
 - Prepare a fresh stock solution of a copper (II) sulfate (CuSO_4) catalyst (e.g., 50 mM in water).
 - Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 250 mM in water), to reduce Cu(II) to the active Cu(I) form in situ.
- Reaction Setup:
 - In a reaction vessel, add the purified **DSPE-alkyne** liposomes.
 - Add the azide-functionalized ligand. A typical molar excess of ligand to surface-available alkyne is 5-10 fold.
 - Add the CuSO_4 solution to a final concentration of ~1 mM.
 - Initiate the reaction by adding the sodium ascorbate solution to a final concentration of ~5 mM.
- Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing. The reaction progress can be monitored by analytical techniques if required.
- Purification: Upon completion, purify the ligand-conjugated liposomes from the copper catalyst, excess ligand, and reaction byproducts. Size exclusion chromatography is a highly effective method for this purification step.
- Validation: Confirm successful conjugation using methods such as SDS-PAGE (to observe a shift in the molecular weight of the conjugated protein ligand) or functional assays that test the binding affinity of the newly conjugated ligand.

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